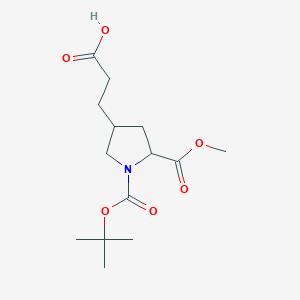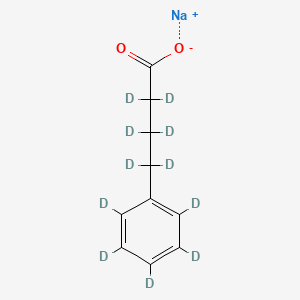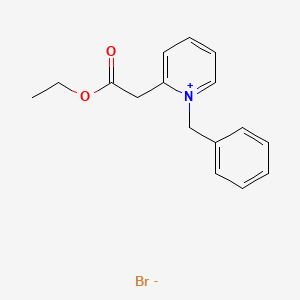
1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is an organic compound . It is often used as a catalyst, reducing agent, ligand, or catalyst precursor in chemical research and industry .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 1-methylpyridine with bromoethanol, followed by an acidic cyclization reaction .Molecular Structure Analysis
The molecular formula of this compound is C16H18BrNO2. Its molecular weight is 336.229.Chemical Reactions Analysis
This compound is often used as a catalyst, reducing agent, ligand, or catalyst precursor, participating in the synthesis of organic compounds .Physical and Chemical Properties Analysis
This compound usually appears as a white crystalline or crystalline powder . It is soluble in water, alcohol, and ketone solvents . The melting point is 137-139°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
Pyridinium compounds have shown considerable interest in material science and chemical synthesis, particularly in the formation of complex compounds and their application in optoelectronic materials. For example, quinazolines and pyrimidines, which share structural similarities with pyridinium compounds, have been extensively researched for their application in electronic devices, luminescent elements, and photoelectric conversion elements. This suggests potential avenues for "1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide" in the development of novel materials with specific electronic or photonic properties (Lipunova et al., 2018).
Environmental Applications
Compounds with brominated structures, including various pyridinium derivatives, have been studied for their environmental applications, such as in the degradation of pollutants. The use of photocatalysis, for instance, has been investigated for the degradation of polybrominated diphenyl ethers in water matrices. This indicates that "this compound" could potentially be explored for environmental remediation purposes, especially in the treatment of water contaminated with persistent organic pollutants (Santos et al., 2016).
Catalysis and Organic Synthesis
The field of catalysis and organic synthesis has also benefited from the study of pyridinium compounds. Their role in facilitating various chemical reactions, including C-N bond-forming cross-coupling reactions, highlights their versatility. This suggests that "this compound" could serve as a catalyst or reagent in organic synthesis, aiding in the development of new chemical entities or improving the efficiency of existing reactions (Kantam et al., 2013).
Wirkmechanismus
The compound is usually a white crystalline or crystalline powder . It is soluble in water, alcohols, and ketone solvents . When using and storing it, one should avoid inhalation, skin contact, or eye contact, and appropriate protective measures such as wearing gloves and safety glasses should be taken .
Biochemische Analyse
Biochemical Properties
1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, particularly at the benzylic position . It can interact with enzymes such as N-bromosuccinimide, leading to the formation of free radicals and subsequent biochemical transformations . The interactions of this compound with these biomolecules are crucial for its role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the stability of certain cellular proteins and enzymes, leading to changes in cellular activities . The compound’s ability to modulate gene expression further highlights its significance in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to altered biochemical activities . Long-term exposure to this compound can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing harm . Excessive dosages can lead to cellular toxicity and adverse physiological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound can affect metabolic flux and alter metabolite levels within cells . Its interactions with key metabolic enzymes highlight its role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for its role in biochemical processes and cellular functions.
Eigenschaften
IUPAC Name |
ethyl 2-(1-benzylpyridin-1-ium-2-yl)acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXOLAHCGRKCP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2608146.png)
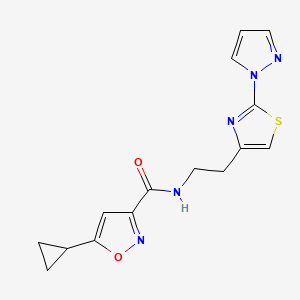
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2608148.png)
![2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride](/img/structure/B2608150.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2608151.png)


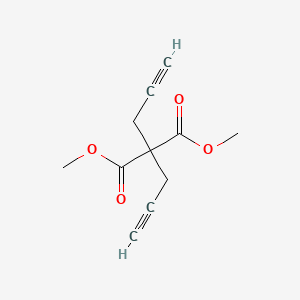

![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)
